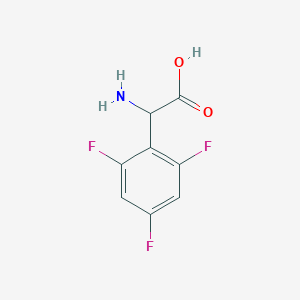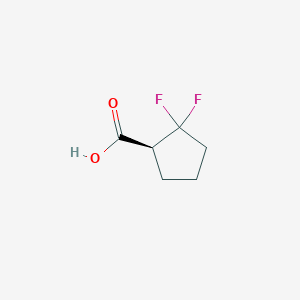
(1S)-2,2-Difluorocyclopentane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2-Difluorocyclopentane-1-carboxylicacid is a fluorinated organic compound characterized by a cyclopentane ring substituted with two fluorine atoms and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2-Difluorocyclopentane-1-carboxylicacid typically involves the fluorination of cyclopentane derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction proceeds under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and continuous flow systems to handle the reactive fluorine species safely.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluorinated cyclopentanones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions are possible, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: Difluorinated cyclopentanones
Reduction: Difluorinated cyclopentanol
Substitution: Various substituted cyclopentane derivatives
Aplicaciones Científicas De Investigación
(1S)-2,2-Difluorocyclopentane-1-carboxylicacid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, where the fluorine atoms can mimic hydrogen atoms while imparting unique properties to the molecule.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in areas where fluorinated compounds are known to enhance metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, including polymers and coatings, where fluorinated compounds provide enhanced chemical resistance and durability.
Mecanismo De Acción
The mechanism of action of (1S)-2,2-Difluorocyclopentane-1-carboxylicacid in biological systems involves its interaction with specific molecular targets. The fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and selectivity for target proteins or enzymes. This can lead to modulation of biological pathways, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
2,2-Difluorocyclopentane-1-carboxylicacid: Lacks the stereochemistry of the (1S) isomer.
2-Fluorocyclopentane-1-carboxylicacid: Contains only one fluorine atom, resulting in different chemical and physical properties.
Cyclopentane-1-carboxylicacid: Non-fluorinated analog, used as a reference compound to study the effects of fluorination.
Uniqueness: (1S)-2,2-Difluorocyclopentane-1-carboxylicacid is unique due to its specific stereochemistry and the presence of two fluorine atoms, which impart distinct electronic and steric effects. These properties can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H8F2O2 |
|---|---|
Peso molecular |
150.12 g/mol |
Nombre IUPAC |
(1S)-2,2-difluorocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F2O2/c7-6(8)3-1-2-4(6)5(9)10/h4H,1-3H2,(H,9,10)/t4-/m0/s1 |
Clave InChI |
XSLQMFZQUKYHKR-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](C(C1)(F)F)C(=O)O |
SMILES canónico |
C1CC(C(C1)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


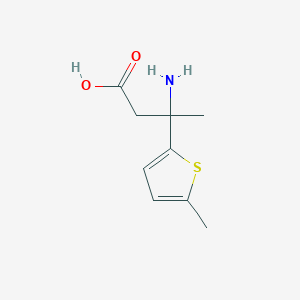
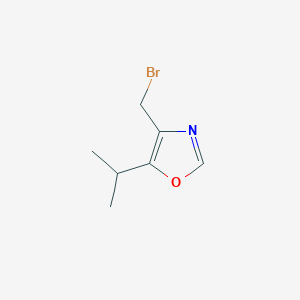

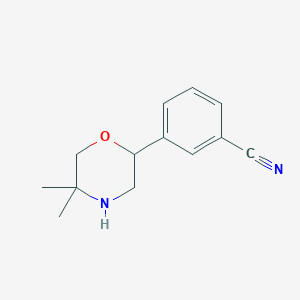
![2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13058515.png)
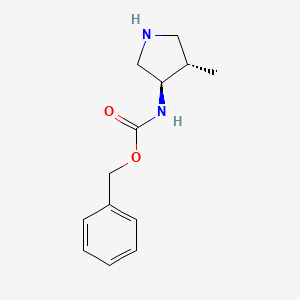

![N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)
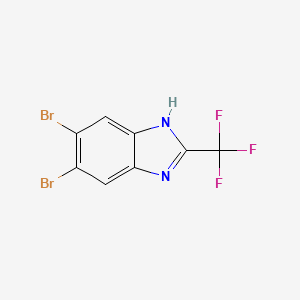

![(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13058559.png)


